Ginnalin A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

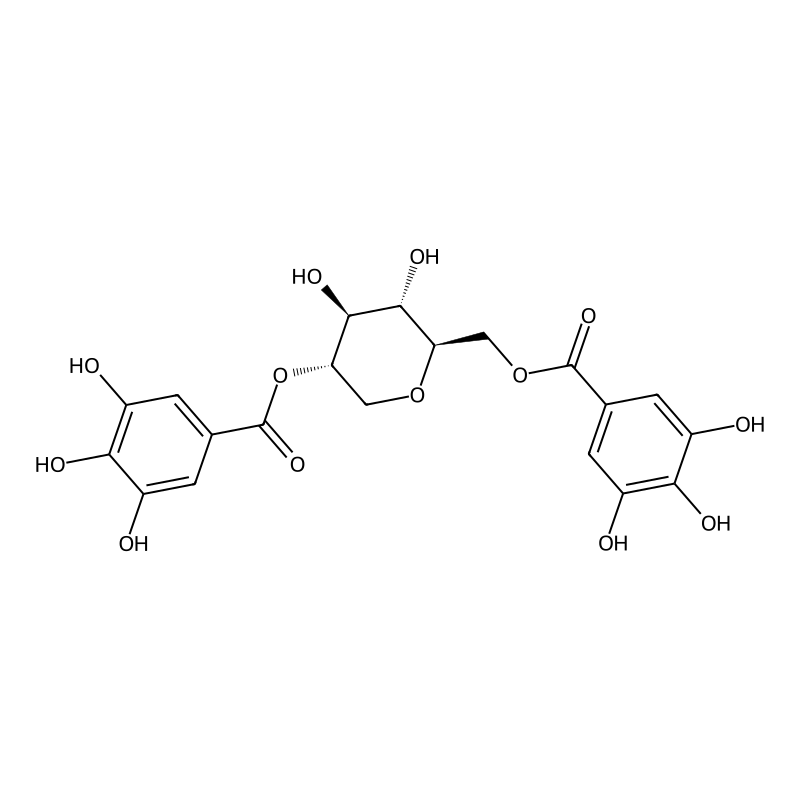

Ginnalin A is a polyphenolic compound derived from the red maple tree (Acer rubrum). It is classified as a digalloyl gallotannin, characterized by the presence of two galloyl groups attached to a core sugar moiety, specifically 1,5-anhydro-D-glucitol. This structural configuration distinguishes Ginnalin A from other gallotannins, such as Ginnalin B and C, which have varying degrees of galloyl substitution on their sugar cores. The unique arrangement of galloyl groups in Ginnalin A is at the 2- and 6-positions of the sugar moiety, contributing to its distinct chemical properties and biological activities .

Ginnalin A exhibits significant biological activities, including:

- Anticancer Properties: It has been shown to induce apoptosis in cancer cells by promoting the release of cytochrome c from mitochondria, which activates apoptotic pathways. This mechanism involves upregulation of various pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Antioxidant Activity: As a potent ROS scavenger, Ginnalin A protects cells from oxidative stress by neutralizing free radicals .

- Antiglycation Effects: It inhibits glycation processes, which are implicated in aging and diabetes complications .

The synthesis of Ginnalin A can be approached through natural extraction or synthetic organic chemistry methods:

- Natural Extraction: Ginnalin A can be isolated from the bark and leaves of the red maple using solvent extraction techniques followed by chromatographic purification.

- Synthetic Approaches: Chemical synthesis may involve the use of gallic acid and sugar derivatives through controlled esterification reactions to form the desired digalloyl structure. Mechanochemical methods have also been explored for synthesizing such compounds with improved efficiency and reduced environmental impact

Ginnalin A has several promising applications:

- Pharmaceuticals: Due to its anticancer and antioxidant properties, it is being investigated for use in cancer therapeutics and as a dietary supplement.

- Cosmetics: Its antioxidant activity makes it a candidate for inclusion in skincare products aimed at reducing oxidative damage.

- Food Industry: As a natural preservative, it can help inhibit oxidative spoilage in food products.

Research on Ginnalin A's interactions has highlighted its ability to bind to specific protein targets involved in cellular signaling pathways. Notably, it has been shown to interact with the Kelch domain of the nuclear factor erythroid 2-related factor 2 (Nrf2), potentially activating protective cellular responses against oxidative stress . Additionally, studies suggest that Ginnalin A influences inflammatory pathways by modulating neutrophil activity and cytokine production .

Ginnalin A shares structural similarities with other gallotannins but possesses unique features that differentiate it:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Ginnalin B | Monogalloyl gallotannin | Contains one galloyl group; less potent than Ginnalin A in anticancer activity |

| Ginnalin C | Monogalloyl gallotannin | Similar to Ginnalin B but varies in glycosylation; also exhibits antioxidant properties |

| Hamamelitannin | Digalloyl gallotannin | Similar core structure but different biological activities; established quorum-sensing inhibitor |

The unique arrangement of galloyl groups in Ginnalin A contributes to its distinctive biological activities compared to these similar compounds .

Ginnalin A possesses the molecular formula C₂₀H₂₀O₁₃ with a molecular weight of 468.4 grams per mole [1]. The compound is also referenced in the literature with the Chemical Abstracts Service registry number 76746-56-0 [1] [4]. This gallotannin exhibits a precise molecular structure characterized by its exact mass of 468.09039069 grams per mole [2]. The International Union of Pure and Applied Chemistry systematic name for Ginnalin A is [(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate [1] [2].

Molecular Properties Summary

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₀O₁₃ | [1] |

| Molecular Weight | 468.4 g/mol | [1] |

| Exact Mass | 468.09039069 g/mol | [2] |

| Chemical Abstracts Service Number | 76746-56-0 | [1] [4] |

| PubChem Compound Identifier | 5318457 | [1] |

The compound belongs to the gallotannin class of hydrolyzable tannins and is specifically classified as a digalloyl gallotannin due to the presence of two galloyl groups attached to its core sugar moiety [21]. Ginnalin A represents a unique member of the gallotannin family, distinguished from other similar compounds such as Ginnalin B and Ginnalin C by its specific galloyl substitution pattern [21].

Structural Elucidation: 2D and 3D Conformations

The structural elucidation of Ginnalin A has been accomplished through comprehensive spectroscopic analysis, particularly utilizing two-dimensional Nuclear Magnetic Resonance techniques [9]. The compound is built upon a 1,5-anhydro-D-glucitol core moiety, which serves as the central scaffold for galloyl group attachment [45]. This core structure adopts a pyranoid ring conformation, providing the framework for the molecule's three-dimensional architecture [45].

The two-dimensional structure of Ginnalin A reveals the presence of two galloyl groups strategically positioned at the 2-position and 6-position of the 1,5-anhydro-D-glucitol core [45]. Nuclear Magnetic Resonance spectroscopic studies have confirmed the β-configuration of the glucose unit, with the anomeric proton resonating at characteristic chemical shift values [37]. The canonical Simplified Molecular-Input Line-Entry System representation for Ginnalin A is C1C@@HOC(=O)C3=CC(=C(C(=C3)O)O)O [2].

Structural Analysis Data

| Structural Feature | Description | Reference |

|---|---|---|

| Core Structure | 1,5-anhydro-D-glucitol | [45] |

| Ring Conformation | Pyranoid | [45] |

| Galloyl Positions | 2-position and 6-position | [45] |

| Glucose Configuration | β-configuration | [37] |

| International Chemical Identifier Key | IGKWMHUOBKCUQU-LTCOOKNTSA-N | [2] [3] |

The three-dimensional conformation of Ginnalin A has been investigated through computational methods and spectroscopic analysis [5]. Molecular dynamics simulations have provided insights into the compound's spatial arrangement and conformational flexibility [5]. The galloyl groups exhibit specific orientations that contribute to the molecule's overall biological activity and chemical properties [5]. The three-dimensional structure reveals how the galloyl moieties are positioned relative to the central sugar core, influencing the compound's interaction capabilities with biological targets [5].

Functional Groups and Stereochemistry

Ginnalin A contains multiple hydroxyl functional groups distributed across its galloyl moieties and sugar core [1] [2]. The compound features eight hydrogen bond donor sites and thirteen hydrogen bond acceptor sites, reflecting the extensive hydroxyl substitution pattern [2]. The galloyl groups contribute significantly to the molecule's functional group profile, with each galloyl unit containing three phenolic hydroxyl groups positioned at the 3, 4, and 5 positions of the benzene ring [21].

The stereochemistry of Ginnalin A is characterized by multiple chiral centers within the 1,5-anhydro-D-glucitol core [1] [2]. The absolute configuration is designated as (2R,3S,4S,5S) for the sugar moiety, indicating the specific spatial arrangement of hydroxyl groups around each chiral carbon atom [1] [2]. This stereochemical arrangement is crucial for the compound's biological activity and molecular recognition properties [5].

Functional Group and Stereochemical Data

| Feature | Count/Configuration | Reference |

|---|---|---|

| Hydrogen Bond Donors | 8 | [2] |

| Hydrogen Bond Acceptors | 13 | [2] |

| Rotatable Bonds | 5 | [2] |

| Chiral Centers | 4 (2R,3S,4S,5S) | [1] [2] |

| Phenolic Hydroxyl Groups | 6 (from galloyl units) | [21] |

| Ester Linkages | 2 | [21] |

The ester linkages connecting the galloyl groups to the sugar core represent another important functional group category within Ginnalin A [21]. These ester bonds are formed through the condensation of gallic acid with the hydroxyl groups of the 1,5-anhydro-D-glucitol core [45]. The stereochemical configuration influences the molecule's conformational stability and its ability to interact with protein targets through hydrogen bonding and hydrophobic interactions [5].

Physicochemical Characteristics: Solubility, Stability, and Spectroscopic Profiles

The physicochemical properties of Ginnalin A reflect its polyphenolic nature and multiple hydroxyl functionalities [2]. The compound exhibits a topological polar surface area of 224.00 Ų, indicating significant polarity [2]. The calculated logarithm of the partition coefficient (XlogP) is -0.30, suggesting hydrophilic character [2]. Additionally, the atomic logarithm of the partition coefficient (AlogP) value of -0.58 further confirms the compound's preference for aqueous environments [2].

Spectroscopic characterization of Ginnalin A has been accomplished using various analytical techniques [37]. Nuclear Magnetic Resonance spectroscopy has provided detailed information about the chemical environment of individual atoms within the molecule [37]. The ¹H Nuclear Magnetic Resonance spectrum shows characteristic signals for galloyl protons at chemical shifts around 7.03, 6.92, and 7.02 parts per million for the aromatic protons [37]. The anomeric proton of the glucose unit appears at 6.08 parts per million as a doublet with a coupling constant of 8.2 Hertz [37].

Physicochemical Properties Summary

| Property | Value | Reference |

|---|---|---|

| Topological Polar Surface Area | 224.00 Ų | [2] |

| XlogP | -0.30 | [2] |

| AlogP | -0.58 | [2] |

| Predicted Collision Cross Section [M+H]⁺ | 199.4 Ų | [3] |

| Predicted Collision Cross Section [M+Na]⁺ | 202.7 Ų | [3] |

| Predicted Collision Cross Section [M-H]⁻ | 200.2 Ų | [3] |

Mass spectrometric analysis of Ginnalin A provides additional structural confirmation through accurate mass determination [3]. The predicted collision cross section values for various ionization adducts have been calculated, with the protonated molecular ion [M+H]⁺ exhibiting a collision cross section of 199.4 square Angstroms [3]. The sodium adduct [M+Na]⁺ shows a collision cross section of 202.7 square Angstroms, while the deprotonated molecular ion [M-H]⁻ displays a value of 200.2 square Angstroms [3].

Gallotannins represent a critical subclass of hydrolyzable tannins characterized by their ester linkages between gallic acid moieties and a central carbohydrate core [1] [2]. The biosynthetic pathway of gallotannins, including ginnalin A, follows a highly organized sequence of enzymatic reactions that begins with the formation of gallic acid from the shikimate pathway and culminates in the production of complex polygalloylated structures [1] [3].

The foundational understanding of gallotannin biosynthesis was established through pioneering work by Georg G. Gross and collaborators in the 1990s, who elucidated the position-specific nature of galloylation reactions [1]. The biosynthetic process can be divided into two distinct phases: the formation of simple gallotannins involving sequential galloylation of glucose to produce 1,2,3,4,6-pentagalloylglucose, followed by the synthesis of complex gallotannins through further galloylation at phenolic hydroxyl groups [4] [5].

Ginnalin A, specifically classified as a digalloyl gallotannin, is characterized by the presence of two galloyl groups attached to a 1,5-anhydro-D-glucitol core at the 2- and 6-positions [7]. This structural configuration distinguishes ginnalin A from other gallotannins, such as ginnalin B and C, which exhibit varying degrees of galloyl substitution on their sugar cores . The unique arrangement of galloyl groups in ginnalin A contributes to its distinct chemical properties and biological activities compared to related compounds .

The biosynthetic pathway follows a strict metabolic sequence: β-glucogallin → 1,6-digalloylglucose → 1,2,6-trigalloylglucose → 1,2,3,6-tetragalloylglucose → 1,2,3,4,6-pentagalloylglucose [4]. Throughout this pathway, β-glucogallin serves dual roles as both the initial metabolite and the principal acyl donor for subsequent galloylation reactions [1] [4]. This dual functionality is crucial for the efficient biosynthesis of gallotannins, as gallic acid itself is only utilized in the initial formation of β-glucogallin [1].

Shikimate Pathway and Gallic Acid Formation

The shikimate pathway serves as the primary biosynthetic route linking carbohydrate metabolism to the production of aromatic compounds, including gallic acid, which is essential for gallotannin biosynthesis [8] [9]. This seven-step metabolic pathway converts phosphoenolpyruvate and erythrose 4-phosphate to chorismate, the precursor of aromatic amino acids and numerous aromatic secondary metabolites [8] [10].

The formation of gallic acid from the shikimate pathway represents a critical branch point in plant secondary metabolism. Current evidence indicates that gallic acid is formed from 3-dehydroshikimate through the action of bifunctional dehydroquinate dehydratase/shikimate dehydrogenase enzymes [11] [12] [13]. These bifunctional enzymes catalyze both the dehydration of 3-dehydroquinate to 3-dehydroshikimate and the subsequent conversion of 3-dehydroshikimate to gallic acid [11] [12].

The key enzymatic step involves the oxidation of 3-dehydroshikimate to produce gallic acid, utilizing NADP+ as a cofactor [12] [14]. This reaction is catalyzed by specialized dehydroquinate dehydratase/shikimate dehydrogenase enzymes that exhibit gallate-forming activity while maintaining their traditional DQD and SDH functions [11]. Research has demonstrated that plant species producing hydrolyzable tannins possess unique DQD/SDH enzymes with enhanced gallate formation activity compared to those in non-tannin-producing species [11].

The structural basis for gallate formation has been elucidated through crystallographic studies and molecular modeling, revealing that specific amino acid substitutions in the enzyme active site facilitate the reorientation of 3-dehydroshikimate to promote gallic acid formation rather than shikimate production [11]. These modifications include alterations in the hydrogen bonding network surrounding the substrate binding site, which effectively redirect the enzymatic activity toward gallate biosynthesis [11].

| Step | Substrate | Product | Enzyme | Cofactor |

|---|---|---|---|---|

| 1 | Phosphoenolpyruvate + Erythrose 4-phosphate | 3-Deoxy-D-arabino-heptulosonate 7-phosphate | DAHP synthase | - |

| 2 | 3-Deoxy-D-arabino-heptulosonate 7-phosphate | 3-Dehydroquinate | 3-Dehydroquinate synthase | NAD+ |

| 3 | 3-Dehydroquinate | 3-Dehydroshikimate | Dehydroquinate dehydratase | - |

| 4 | 3-Dehydroshikimate | Shikimate | Shikimate dehydrogenase | NADPH |

| 5 | Shikimate | Shikimate 3-phosphate | Shikimate kinase | ATP |

| 6 | Shikimate 3-phosphate | 5-Enolpyruvylshikimate 3-phosphate | EPSP synthase | PEP |

| 7 | 5-Enolpyruvylshikimate 3-phosphate | Chorismate | Chorismate synthase | - |

| 8 | Chorismate | Gallic Acid (alternative pathway) | DQD/SDH (gallate formation) | NADP+ |

The gallic acid produced through this pathway serves as the essential building block for all hydrolyzable tannins, including ginnalin A [2] [13]. The efficiency of gallic acid formation directly influences the subsequent biosynthesis of gallotannins, making the regulation of DQD/SDH enzymes with gallate-forming activity a critical control point in tannin metabolism [11] [13].

Enzymatic Steps Involving UDP-Glucose and β-Glucogallin

The formation of β-glucogallin represents the first committed step in gallotannin biosynthesis and involves the esterification of gallic acid with UDP-glucose through the action of UDP-glucose:gallic acid glucosyltransferases [2] [15]. These enzymes, classified within the UGT84A subfamily, catalyze the formation of 1-O-galloyl-β-D-glucose while releasing UDP as a byproduct [2] [16].

The UGT84A enzymes exhibit remarkable substrate specificity and represent a key evolutionary adaptation in plants capable of producing hydrolyzable tannins [2]. Phylogenetic analysis reveals that UGT84A subfamily members are predominantly found in core eudicots, correlating with the emergence of hydrolyzable tannin biosynthetic capacity [2]. The enzyme structure contains the characteristic plant secondary product glycosyltransferase box, a conserved peptide motif essential for UDP-glucose interaction [2].

Kinetic studies of purified UGT84A enzymes have revealed important mechanistic details regarding β-glucogallin formation [2] [15]. The enzymes demonstrate optimal activity at pH 6.0 and exhibit Km values ranging from 0.15 to 2.5 mM for gallic acid and UDP-glucose substrates [2]. Temperature optima typically range from 25-35°C, reflecting the enzymes' adaptation to physiological conditions [2].

The substrate promiscuity of UGT84A enzymes extends beyond gallic acid to include other hydroxybenzoic acids and hydroxycinnamic acids, although gallic acid remains the preferred substrate in most characterized enzymes [2]. This broad substrate acceptance suggests potential roles in the biosynthesis of related phenolic glucosides, although the primary physiological function remains β-glucogallin formation [2] [15].

β-Glucogallin serves dual critical functions in gallotannin biosynthesis: as an acyl acceptor in the initial stages of the pathway and as the principal acyl donor for all subsequent galloylation reactions [1] [4]. This unique dual role distinguishes β-glucogallin from other metabolic intermediates and establishes it as the central hub of gallotannin metabolism [1]. The enzyme systems responsible for utilizing β-glucogallin as an acyl donor belong to the serine carboxypeptidase-like acyltransferase family, which catalyze the transfer of galloyl groups to various acceptor molecules [17] [18].

| Enzyme | EC Number | Substrate | Product | Km (mM) |

|---|---|---|---|---|

| Dehydroquinate Dehydratase/Shikimate Dehydrogenase (DQD/SDH) | EC 4.2.1.10/EC 1.1.1.25 | 3-Dehydroquinate/3-Dehydroshikimate | 3-Dehydroshikimate/Shikimate/Gallic Acid | 0.05-2.3 |

| UDP-Glucose:Gallic Acid Glucosyltransferase (UGT84A) | EC 2.4.1.136 | UDP-Glucose + Gallic Acid | β-Glucogallin + UDP | 0.15-2.5 |

| β-Glucogallin:Glucose 6-O-Galloyltransferase | EC 2.3.1.- | β-Glucogallin + Glucose | 1,6-Digalloylglucose + Glucose | 2.3 |

| β-Glucogallin:1,6-digalloylglucose 2-O-Galloyltransferase | EC 2.3.1.- | β-Glucogallin + 1,6-Digalloylglucose | 1,2,6-Trigalloylglucose + Glucose | 1.0-1.5 |

| β-Glucogallin:1,2,6-trigalloylglucose 3-O-Galloyltransferase | EC 2.3.1.- | β-Glucogallin + 1,2,6-Trigalloylglucose | 1,2,3,6-Tetragalloylglucose + Glucose | 0.8-1.2 |

| β-Glucogallin:1,2,3,6-tetragalloylglucose 4-O-Galloyltransferase | EC 2.3.1.- | β-Glucogallin + 1,2,3,6-Tetragalloylglucose | 1,2,3,4,6-Pentagalloylglucose + Glucose | 0.5-1.0 |

The regulation of β-glucogallin synthesis occurs primarily through transcriptional control of UGT84A gene expression, which correlates with hydrolyzable tannin accumulation patterns in plant tissues [2]. Environmental factors, developmental stage, and stress conditions can significantly influence UGT84A expression levels, thereby controlling the flux through the gallotannin biosynthetic pathway [2].

Proposed Biosynthetic Routes Specific to Ginnalin A

The biosynthetic pathway leading specifically to ginnalin A involves unique modifications to the general gallotannin biosynthetic framework, primarily centered on the utilization of 1,5-anhydro-D-glucitol as the core carbohydrate rather than glucose [7]. This structural modification requires specialized enzymatic machinery capable of recognizing and modifying the anhydroglucitol substrate, distinguishing ginnalin A biosynthesis from conventional gallotannin pathways [7].

The proposed biosynthetic route to ginnalin A begins with the formation of β-glucogallin through the standard UGT84A-catalyzed reaction [7]. However, the subsequent steps diverge from typical gallotannin biosynthesis due to the requirement for 1,5-anhydro-D-glucitol-specific galloyltransferases [7]. These enzymes must exhibit altered substrate specificity to accommodate the unique structural features of the anhydroglucitol core, particularly the absence of the anomeric hydroxyl group present in glucose [7].

The initial galloylation step in ginnalin A biosynthesis likely involves the transfer of a galloyl group from β-glucogallin to the 6-position of 1,5-anhydro-D-glucitol, forming 6-galloyl-1,5-anhydro-D-glucitol [7]. This intermediate represents ginnalin B, which serves as a precursor for further galloylation . The position-specific nature of this reaction suggests the involvement of specialized galloyltransferases with distinct active site architectures compared to glucose-specific enzymes [7].

The second galloylation step involves the addition of a galloyl group to the 2-position of the anhydroglucitol core, utilizing β-glucogallin as the acyl donor [7]. This reaction produces ginnalin A with its characteristic 2,6-digalloyl substitution pattern . The regiospecificity of this galloylation is crucial for determining the final structure and biological activity of ginnalin A [7].

Enzyme kinetic studies suggest that the galloyltransferases involved in ginnalin A biosynthesis exhibit different catalytic properties compared to their glucose-utilizing counterparts [7]. The Km values for anhydroglucitol substrates are typically higher than those for glucose substrates, indicating reduced enzyme-substrate affinity [7]. This reduced affinity may explain the lower abundance of ginnalin A compared to conventional gallotannins in plant tissues [7].

The biosynthetic pathway also involves potential regulatory mechanisms that control the flux toward ginnalin A formation versus other gallotannin products [7]. Competition between glucose and 1,5-anhydro-D-glucitol for the same pool of galloyltransferases may determine the relative proportions of different gallotannin species produced in plant cells [7]. Additionally, the availability of 1,5-anhydro-D-glucitol as a substrate may represent a rate-limiting factor in ginnalin A biosynthesis [7].

Recent research has identified specific serine carboxypeptidase-like acyltransferases that may be involved in ginnalin A biosynthesis [18]. These enzymes exhibit the characteristic Ser-His-Asp catalytic triad and demonstrate the ability to utilize β-glucogallin as an acyl donor while accepting anhydroglucitol derivatives as acyl acceptors [18] [19]. The identification of these enzymes provides important insights into the molecular machinery responsible for ginnalin A production [18].

Comparative Biosynthesis with Related Gallotannins (e.g., Hamamelitannin)

The biosynthetic pathways of ginnalin A and hamamelitannin share fundamental similarities while exhibiting critical differences that account for their distinct structural and biological properties [20] [21]. Both compounds are classified as digalloyl gallotannins and originate from the shikimate pathway through gallic acid formation, but they diverge significantly in their core carbohydrate structures and final assembly mechanisms [20] [22].

Hamamelitannin biosynthesis utilizes D-hamamelose as the core carbohydrate, in contrast to the 1,5-anhydro-D-glucitol core employed in ginnalin A biosynthesis [20]. This fundamental difference necessitates distinct enzymatic machinery for the recognition and modification of these structurally different carbohydrate substrates [20]. The hamamelose core contains additional hydroxyl groups compared to anhydroglucitol, providing different potential sites for galloylation and resulting in the characteristic 2′,5-digalloyl substitution pattern of hamamelitannin [20].

The enzymatic galloylation of hamamelose involves specialized lipases and acyltransferases that exhibit substrate specificity for the unique structural features of the hamamelose molecule [20]. Studies have demonstrated that enzymatic synthesis of hamamelitannin can be achieved using vinyl gallate derivatives and lipase catalysis, suggesting that similar enzymatic mechanisms may operate in vivo [20]. The use of Lipozyme TL IM as a biocatalyst in synthetic studies has provided insights into the potential enzymatic requirements for hamamelitannin biosynthesis [20].

Comparative analysis reveals important differences in the biosynthetic efficiency and enzymatic requirements between ginnalin A and hamamelitannin pathways [20] [22]. The hamamelose core appears to be more readily modified by galloyltransferases compared to the anhydroglucitol core, as evidenced by higher reaction yields in synthetic studies [20]. This difference may reflect the evolutionary optimization of enzymatic systems for specific carbohydrate substrates [20].

| Characteristic | Ginnalin A | Hamamelitannin |

|---|---|---|

| Core Sugar Structure | 1,5-Anhydro-D-glucitol | D-Hamamelose |

| Number of Galloyl Groups | 2 | 2 |

| Position of Galloyl Groups | 2,6-positions | 2′,5-positions |

| Biosynthetic Origin | Shikimate pathway via gallic acid | Shikimate pathway via gallic acid |

| Primary Plant Sources | Acer species (Red maple) | Hamamelis virginiana (Witch hazel) |

| Molecular Weight (g/mol) | 468.4 | 482.4 |

| Molecular Formula | C20H20O13 | C20H22O14 |

| Key Biosynthetic Intermediates | β-glucogallin, 1,6-digalloylglucitol | β-glucogallin, galloyl hamamelose |

| Final Assembly Mechanism | Sequential galloylation | Enzymatic galloylation of hamamelose |

The biological activities of ginnalin A and hamamelitannin also exhibit both similarities and differences that may be attributed to their distinct structural features [22]. Both compounds demonstrate antimicrobial and anti-inflammatory properties, but hamamelitannin has been extensively characterized as a quorum sensing inhibitor with specific activity against bacterial biofilms [21]. These functional differences highlight the importance of structural variations in determining biological activity patterns [22].

Phylogenetic analysis of plant species producing ginnalin A versus hamamelitannin reveals interesting evolutionary patterns in gallotannin biosynthesis [22]. Acer species producing ginnalin A represent a distinct lineage from Hamamelis species, suggesting independent evolutionary developments of the enzymatic machinery required for these specialized gallotannin structures [22]. This evolutionary divergence may explain the substrate specificity differences observed in the respective biosynthetic pathways [22].

The regulatory mechanisms controlling ginnalin A and hamamelitannin biosynthesis also show both convergent and divergent features [22]. Both pathways are subject to developmental and environmental regulation, with increased production typically observed during periods of stress or defense responses [22]. However, the specific transcriptional regulators and signaling pathways involved may differ between the two systems, reflecting the distinct evolutionary origins of their biosynthetic machinery [22].